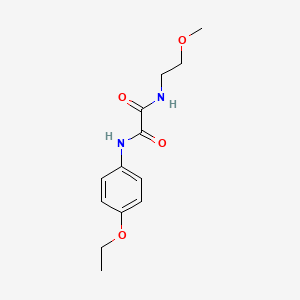
N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as EMEA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of N-acyl amino acids and has been found to exhibit a range of interesting biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide is not fully understood, but it is thought to involve the modulation of ion channels in the brain. Specifically, N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to activate certain potassium channels while inhibiting others, which could lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been found to exhibit a range of interesting biochemical and physiological effects. For example, N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. Additionally, N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been found to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide in lab experiments is its ability to modulate ion channels in a selective manner. This allows researchers to study the effects of specific ion channels on various physiological processes. However, one limitation of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide is its relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of potential future directions for research involving N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of interest is the development of new drugs based on the structure of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential long-term effects of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide and its safety profile.
合成法
The synthesis of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide is typically carried out using a multi-step process that involves the reaction of various reagents and solvents. One common method involves the reaction of 4-ethoxyaniline with 2-methoxyethylamine to form an intermediate, which is then reacted with ethyl chloroformate to yield the final product.
科学的研究の応用
N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide as a tool for studying the role of N-acyl amino acids in various physiological processes. For example, N-(4-ethoxyphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders.
特性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-3-19-11-6-4-10(5-7-11)15-13(17)12(16)14-8-9-18-2/h4-7H,3,8-9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFWUVRWJJKZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-ethoxyphenyl)-N-(2-methoxyethyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)


![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)


